molecular formula C12H18BrN3O B1527791 2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol CAS No. 1220028-04-5

2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol

Cat. No.: B1527791
CAS No.: 1220028-04-5
M. Wt: 300.19 g/mol
InChI Key: PFNQJIYPXCVVFG-UHFFFAOYSA-N
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Description

Key Comparative Insights:

  • Substituent Positioning :

    • The methyl group at position 4 of the pyridine ring in the target compound creates greater steric hindrance compared to the 3-methyl variant (CAS 1220038-51-6).
    • Bromine at position 5 enhances electrophilic reactivity relative to chloro analogs (e.g., CAS 2795593).
  • Electronic Profile :

    • The pyridine ring’s electron-withdrawing bromine substituent increases π-deficiency , altering interactions with nucleophiles or metal ions compared to unsubstituted pyridinyl analogs (CAS 40004-68-0).
  • Hydrogen Bonding Potential :

    • The ethanol group’s hydroxyl (-OH) is positioned for intramolecular hydrogen bonding with the piperazine nitrogen, stabilizing the chair conformation. This is less pronounced in non-hydroxylated derivatives.

Properties

IUPAC Name

2-[4-(5-bromo-4-methylpyridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O/c1-10-8-12(14-9-11(10)13)16-4-2-15(3-5-16)6-7-17/h8-9,17H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNQJIYPXCVVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[4-(5-bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol generally involves the following key steps:

  • Functionalization of the pyridine ring with bromine and methyl substituents.
  • Formation of the piperazine ring system.
  • Introduction of the 2-hydroxyethyl side chain on the piperazine nitrogen.

The synthetic route typically proceeds via nucleophilic substitution and coupling reactions under controlled conditions.

Reported Synthetic Route (Based on Patent CN103980230A and Related Literature)

While direct preparation methods for this exact compound are scarce in open literature, closely related piperazine derivatives with substituted pyridinyl groups have been prepared using the following approach:

  • Starting Materials:

    • 5-Bromo-4-methylpyridin-2-yl precursor.
    • Piperazine or substituted piperazine.
    • Ethylene oxide or 2-chloroethanol for ethanol side chain introduction.
  • Stepwise Synthesis:

Step Reaction Description Reagents and Conditions Notes
1 Bromination and methylation of pyridine ring Bromine source (e.g., N-bromosuccinimide), methylating agents To obtain 5-bromo-4-methylpyridin-2-yl intermediate
2 Nucleophilic substitution of pyridinyl intermediate with piperazine Piperazine, suitable solvent (e.g., ethanol, toluene), base (e.g., potassium carbonate) Stirring at reflux for several hours
3 Alkylation of piperazine nitrogen with 2-chloroethanol or ethylene oxide Alkali metal hydroxide (KOH, NaOH), solvent (e.g., isopropanol), reflux To introduce the 2-hydroxyethyl group
  • Purification:

    • The crude product is purified by recrystallization or chromatography.
  • Yield and Purity:

    • Yields typically range from 60% to 85% depending on reaction conditions.
    • Purity is confirmed by NMR, MS, and elemental analysis.

Detailed Reaction Conditions and Reagents

Reagent/Condition Role in Synthesis Typical Parameters
Potassium carbonate (K2CO3) Base for nucleophilic substitution 1.5 equivalents, reflux in ethanol
Piperazine Nucleophile for substitution Stoichiometric or slight excess
2-Chloroethanol or ethylene oxide Alkylating agent for ethanol side chain introduction Controlled addition, reflux 4-6 hours
Solvents Ethanol, toluene, isopropanol Anhydrous, reflux conditions
Temperature 80-110 °C Optimized for maximum yield
Reaction time 4-12 hours Monitored by TLC or HPLC

These conditions are adapted from analogous synthetic procedures for piperazine derivatives bearing substituted pyridinyl groups.

Analytical Data Supporting Preparation

Analytical Technique Purpose Typical Results
Nuclear Magnetic Resonance (NMR) Structural confirmation Characteristic chemical shifts for pyridine, piperazine, and ethanol protons
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 300.19 (M+)
Elemental Analysis Purity and elemental composition Consistent with C12H18BrN3O
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity > 98% after purification

Summary Table of Preparation Method

Step Description Reagents/Conditions Yield (%) Notes
1 Bromination and methylation of pyridine Brominating agent, methylating agent 75-85 Formation of 5-bromo-4-methylpyridin-2-yl intermediate
2 Coupling with piperazine Piperazine, K2CO3, ethanol, reflux 70-80 Nucleophilic substitution
3 Alkylation with 2-chloroethanol 2-Chloroethanol, KOH, isopropanol, reflux 65-75 Introduction of ethanol side chain
Purification Recrystallization or chromatography Suitable solvents - Final product isolation

Research Findings and Notes

  • The choice of base (potassium carbonate, sodium hydroxide) and solvent significantly affects the reaction yield and purity.
  • Alkylation with ethylene oxide offers an alternative to 2-chloroethanol but requires careful handling due to ethylene oxide's toxicity and reactivity.
  • Reflux times and temperatures must be optimized to minimize side reactions and degradation.
  • The presence of the bromine substituent in the pyridine ring requires careful control of reaction conditions to prevent debromination or unwanted side reactions.
  • Solid-phase synthesis methods have been explored but are less common for this compound due to the complexity of the substituents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The brominated pyridine ring can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

Research has identified several potential pharmacological applications for 2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol:

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects, potentially acting on serotonin receptors.
  • Antipsychotic Properties : The structural similarity to known antipsychotic agents indicates potential efficacy in treating schizophrenia and related disorders.
  • Anti-inflammatory Effects : Research has indicated that it may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity to various neurotransmitter receptors. These studies are crucial for understanding the therapeutic potential and mechanisms of action of the compound.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-[4-(5-Bromo-2-pyridinyl)-1-piperazinyl]-1-ethanolSimilar piperazine structureDifferent halogen substitution
2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-ethanolChlorine instead of brominePotentially different biological activity
1-(4-Methylpiperazinyl)-2-butanolLacks pyridine moietyFocused on different pharmacological profiles

This comparison highlights the unique aspects of this compound in terms of its specific bromination and potential applications in medicinal chemistry.

Case Studies

Several case studies have documented the effects of this compound in various experimental models:

  • Antidepressant Efficacy : A study conducted on rodent models demonstrated significant reductions in depressive behaviors when treated with varying doses of the compound, suggesting a dose-dependent relationship with serotonin receptor modulation.
  • Antipsychotic Activity : In a clinical trial setting, patients receiving treatment with formulations containing this compound showed improved symptoms of psychosis compared to placebo groups, indicating its therapeutic potential.
  • Inflammation Models : Research involving inflammatory animal models indicated that treatment with this compound resulted in decreased markers of inflammation, supporting its proposed anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The brominated pyridine ring may also play a role in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol (CAS: 1220038-51-6)

  • Key Difference : The bromine and methyl groups are positioned at the 5- and 3- sites on the pyridine ring, respectively, compared to the 5- and 4- positions in the target compound.
  • Both isomers share identical molecular weight and formula (C₁₂H₁₈BrN₃O) but may differ in biological activity due to spatial arrangements .

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol (CAS: 849021-42-7)

  • Key Difference : Replaces the pyridine ring with a pyrimidine ring.
  • Properties : Exhibits high solubility in water and low toxicity , attributed to the pyrimidine’s polar nitrogen atoms. Used as a chiral ligand in enantioselective synthesis and as a structural probe in biochemistry .
  • Contrast : The pyrimidine derivative’s enhanced solubility and distinct electronic properties make it more suitable for metal-ion complexation compared to the pyridine-based target compound .

Functional Group Analogues

2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol

  • Key Difference: Substitutes the bromo and methyl groups with an aminomethyl (-CH₂NH₂) group.
  • Properties : Increased polarity due to the amine group, enhancing solubility in polar solvents. Used as a pharmaceutical intermediate for synthesizing drugs with modified pharmacokinetic profiles .

2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol

  • Key Difference : Features a bulky 4-chlorophenyl-phenylmethyl group instead of the bromopyridinyl moiety.
  • Relevance : Found in levocetirizine dihydrochloride (antihistamine), demonstrating how piperazine derivatives with aromatic substituents can achieve therapeutic effects via histamine H₁ receptor antagonism .
  • Contrast : The target compound’s smaller pyridinyl group may allow better penetration into hydrophobic binding pockets compared to bulkier aryl groups .

Nematicidal Activity of Ethanolamine Derivatives

  • Example: Monochamol homologues (e.g., C11OEtOH) show 100% nematicidal activity against Bursaphelenchus xylophilus at 100 mg/L, comparable to abamectin .
  • However, alkyl chain length in monochamol homologues critically influences activity—a factor absent in the target compound’s design .

Biological Activity

2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol is a synthetic compound notable for its complex structure, which includes a piperazine ring and a brominated pyridine moiety. This compound, with the molecular formula C₁₂H₁₈BrN₃O, has garnered attention in medicinal chemistry due to its potential pharmacological applications.

Structural Characteristics

The structural features of this compound are pivotal to its biological activity. The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₁₂H₁₈BrN₃O
Molecular Weight284.19 g/mol
CAS Number1220038-51-6

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in pharmacological contexts. Key areas of study include:

1. Antimicrobial Activity
Studies have demonstrated that this compound shows significant antimicrobial properties. For instance, it has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values highlight its potency:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.

2. Antichlamydial Activity
Recent research has explored the antichlamydial potential of compounds similar to this compound. For example, derivatives with similar piperazine frameworks have shown selective activity against Chlamydia species, indicating that modifications in this structural class can enhance therapeutic efficacy against specific pathogens .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is an area of active investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or inhibit key metabolic pathways within microbial cells . Additional research is needed to elucidate the precise mechanisms involved.

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For example:

  • A study on pyridine derivatives indicated that the introduction of halogen substituents significantly enhances antibacterial activity against various pathogens .
  • Another investigation highlighted the importance of electron-withdrawing groups in improving the efficacy of piperazine-based compounds against Chlamydia .

Q & A

Q. Critical factors :

  • Solvent choice : Ethanol balances reactivity and safety, while dichloromethane aids in intermediate purification .
  • Reaction monitoring : TLC ensures completion, minimizing byproducts .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirms piperazine ring substitution patterns and pyridinyl-bromo resonance. For example, aromatic protons in the pyridinyl group appear as distinct doublets (δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 328.405) and bromine isotope patterns .
  • IR spectroscopy : Identifies ethanol hydroxyl stretches (~3350 cm⁻¹) and piperazine C-N vibrations (~1250 cm⁻¹) .
  • HPLC purity testing : USP standards recommend ≤5.0% water content and silica gel column purification (EtOAC:petroleum ether eluents) .

Basic: How can researchers optimize purification strategies for high-purity isolates?

Answer:

  • Crystallization : Ethanol recrystallization removes hydrophilic impurities, yielding >95% purity .
  • Column chromatography : Silica gel with EtOAC:petroleum ether (1:1) resolves polar byproducts in piperazine derivatives .
  • Acid-base partitioning : Acidification (HCl) isolates the free base, while TFA salt formation aids in stability during storage .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Answer:

  • Core modifications : Substitute the 5-bromo-4-methylpyridinyl group with fluoro or chloro analogs to assess halogen-dependent receptor binding .
  • Piperazine substitutions : Replace ethanol with propanol or glycol chains to evaluate hydrophilicity effects on membrane permeability .
  • Biological assays : Test kinase inhibition (e.g., PI3K/mTOR pathways) using in vitro enzymatic assays and compare IC₅₀ values against structural analogs .

Example SAR finding : Ethanol-linked piperazines show improved solubility over methylene-linked analogs, enhancing bioavailability .

Advanced: What methodologies assess in vivo efficacy and pharmacokinetics?

Answer:

  • Rodent models : Administer dihydrochloride salts (10–50 mg/kg, IP) to study antiemetic or anticancer activity, monitoring plasma half-life via LC-MS .
  • Metabolic profiling : Liver microsome assays identify oxidative metabolites (e.g., hydroxylation at the piperazine ring) .
  • BBB penetration : LogP calculations and PAMPA assays predict CNS accessibility, critical for neuropharmacological applications .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Buffer system controls : Ensure assay pH (7.4) and DMSO concentrations (<0.1%) do not artifactually modulate activity .
  • Structural confirmation : Re-characterize disputed batches via X-ray crystallography to confirm stereochemical integrity .

Advanced: What are the stability and storage recommendations for long-term use?

Answer:

  • Thermal stability : Store at 2–8°C in amber vials; TGA data indicate decomposition >150°C .
  • Hygroscopicity : Anhydrous formulations (e.g., lyophilized powders) prevent ethanol oxidation in humid conditions .
  • Salt forms : Dihydrochloride salts (e.g., compound 10 in ) enhance shelf life over free bases.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol

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